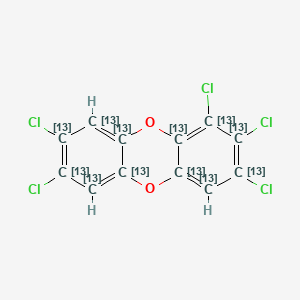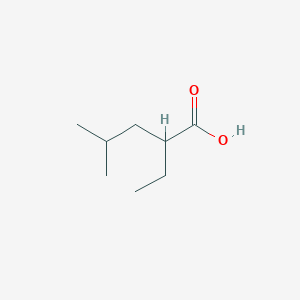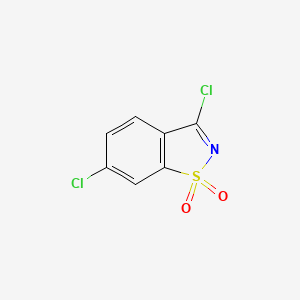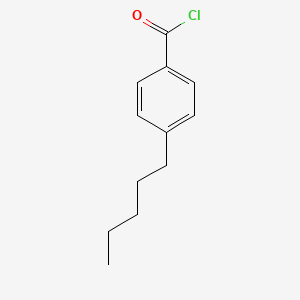
1,2,3,7,8-pentachlorodibenzo-p-dioxin
Vue d'ensemble
Description
1,2,3,7,8-Pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin . It is a toxic compound that has been detected in domestic meat and poultry . The molecular formula of this compound is C12H3Cl5O2 .
Molecular Structure Analysis
The molecular structure of 1,2,3,7,8-pentachlorodibenzo-p-dioxin can be represented as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is FSPZPQQWDODWAU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,7,8-pentachlorodibenzo-p-dioxin is 356.416 . Other physical and chemical properties like melting point, boiling point, etc., are not explicitly mentioned in the search results.Applications De Recherche Scientifique
1. Cancer Research
1,2,3,7,8-Pentachlorodibenzo-p-dioxin and related compounds have been investigated for their effects on estrogen receptor-negative breast cancer cells. Studies have found that these compounds can inhibit the proliferation of certain breast cancer cell lines. For instance, the aryl hydrocarbon receptor (AhR) has been identified as a potential target for chemotherapy in estrogen receptor-negative breast cancer, influenced by compounds like 1,2,3,7,8-pentachlorodibenzo-p-dioxin (Zhang et al., 2009).
2. Reproductive Toxicology
Research has also delved into the effects of mixtures including 1,2,3,7,8-pentachlorodibenzo-p-dioxin on reproductive development in animals. Exposure to such mixtures has been associated with altered reproductive development, including impacts on the time to puberty and the reproductive organ weights in offspring (Hamm et al., 2003).
3. Environmental and Human Health
Studies have found correlations between body mass index (BMI) and serum levels of chlorinated dibenzo-p-dioxins and dibenzofurans, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin. This indicates the significance of both age and BMI in assessing background levels and potential exposure risks in epidemiological studies (Collins et al., 2007).
4. Biotransformation and Environmental Degradation
The biotransformation of chlorinated dioxins, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin, by certain bacterial strains like Sphingomonas wittichii RW1 has been studied. This research is crucial in understanding how these toxic compounds can be naturally degraded in the environment (Nam et al., 2006).
5. Toxicokinetics and Interactions
Research has also focused on the toxicokinetic interactions between various chlorinated aromatic hydrocarbons, including 1,2,3,7,8-pentachlorodibenzo-p-dioxin, and their implications for human health. Understanding these interactions is vital for assessing the risks associated with exposure to mixtures of these compounds (Jongh et al., 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1,2,3,7,8-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-7-8(2-5(4)14)19-12-9(18-7)3-6(15)10(16)11(12)17/h1-3H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZPQQWDODWAU-WCGVKTIYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(C(=C(C=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C](=[13CH][13C](=[13C]1Cl)Cl)O[13C]3=[13C]([13C](=[13C]([13CH]=[13C]3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40911303 | |
| Record name | 1,2,3,7,8-Pentachloro(~13~C_12_)oxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 184110 | |
CAS RN |
109719-79-1 | |
| Record name | 1,2,3,7,8-PeCDD-13C12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentachloro(~13~C_12_)oxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40911303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109719-79-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















